

Spectroscopic Profile of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-phenylbutanoate

Cat. No.: B1331465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-phenylbutanoate** ($C_{11}H_{14}O_2$), a fatty acid methyl ester. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for **methyl 4-phenylbutanoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **methyl 4-phenylbutanoate** provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32 - 7.10	Multiplet	5H	C ₆ H ₅ -
3.66	Singlet	3H	-OCH ₃
2.62	Triplet	2H	Ph-CH ₂ -
2.32	Triplet	2H	-CH ₂ -C=O
1.95	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the **methyl 4-phenylbutanoate** molecule.

Chemical Shift (ppm)	Assignment
173.8	C=O (Ester)
141.2	C (Aromatic, C1)
128.4	CH (Aromatic, C3, C5)
128.2	CH (Aromatic, C2, C6)
125.9	CH (Aromatic, C4)
51.5	-OCH ₃
35.2	Ph-CH ₂ -
33.4	-CH ₂ -C=O
26.3	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-phenylbutanoate** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3030 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
1735	Strong	C=O stretch (Ester)
1605, 1495, 1450	Medium to Weak	C=C stretch (Aromatic ring)
1200 - 1160	Strong	C-O stretch (Ester)
750, 700	Strong	C-H bend (Monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of **methyl 4-phenylbutanoate**, typically obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
178	25	[M] ⁺ (Molecular Ion)
147	34.30	[M - OCH ₃] ⁺
105	41.90	[C ₈ H ₉] ⁺
104	99.99	[C ₈ H ₈] ⁺ (Base Peak)
91	68.30	[C ₇ H ₇] ⁺ (Tropylium ion)
74	20	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
43	34.60	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **methyl 4-phenylbutanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[\[1\]](#)[\[2\]](#)
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[\[3\]](#)
- Cap the NMR tube securely.

^1H and ^{13}C NMR Data Acquisition:

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[3\]](#)
- Shim the magnetic field to achieve optimal homogeneity and resolution.[\[3\]](#)
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.
- For ^{13}C NMR, a larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

- Place a single drop of **methyl 4-phenylbutanoate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]

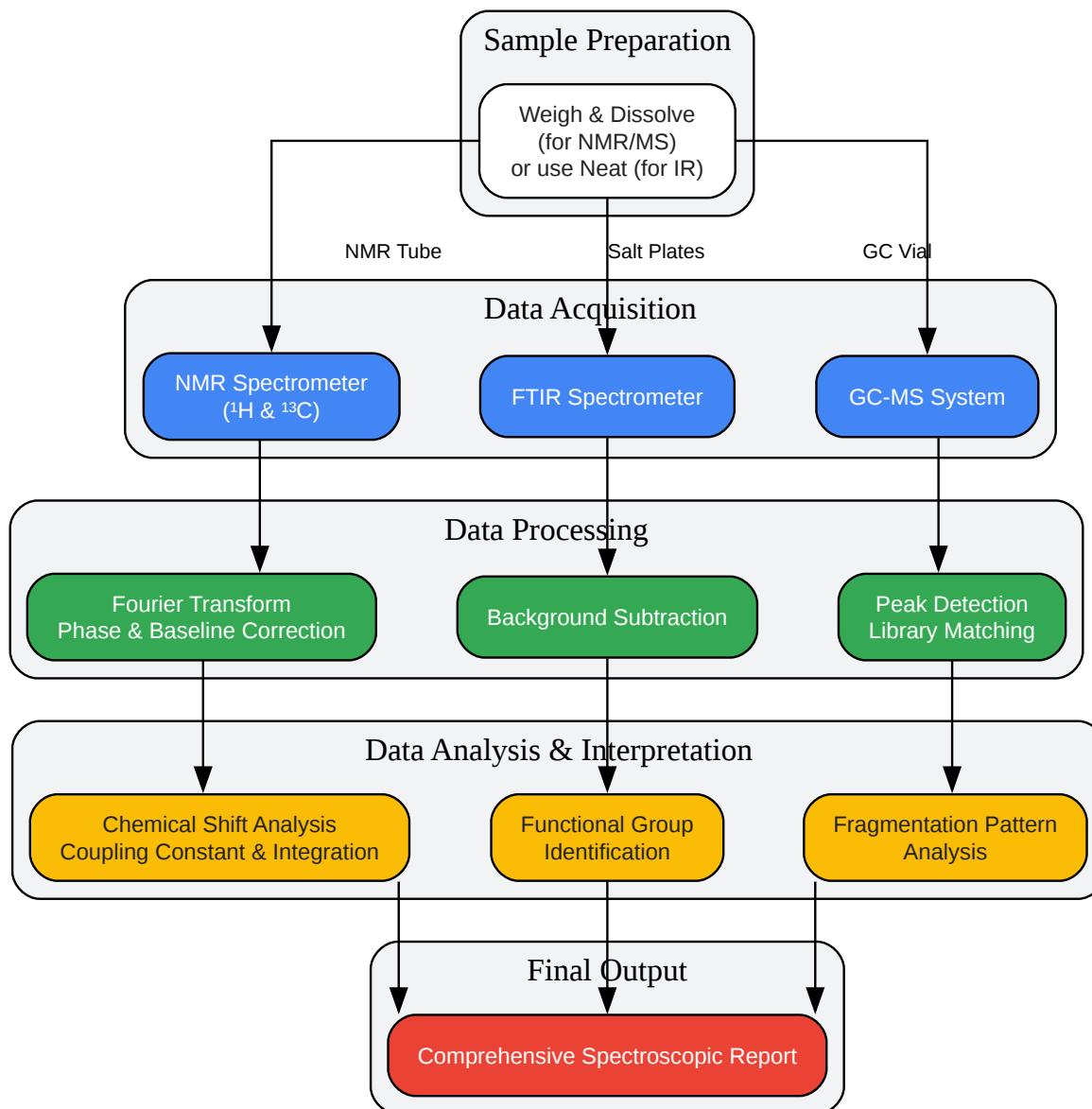
Data Acquisition:

- Place the prepared salt plates into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Prepare a dilute solution of **methyl 4-phenylbutanoate** in a volatile solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.


Data Acquisition (GC-MS with EI):

- Gas Chromatography:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl 4-phenylbutanoate**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Methyl 4-phenylbutanoate (FDB015263) - FooDB [foodb.ca]
- 2. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Phenylbutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331465#methyl-4-phenylbutanoate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com